molecular formula C11H12F3NO3 B13903703 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid

Cat. No.: B13903703
M. Wt: 263.21 g/mol
InChI Key: IXTQMEYJQXFTIL-SECBINFHSA-N
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Description

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Techniques such as Suzuki–Miyaura coupling have been employed to achieve the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)8-4-6(9(15)1-2-16)3-7(5-8)10(17)18/h3-5,9,16H,1-2,15H2,(H,17,18)/t9-/m1/s1

InChI Key

IXTQMEYJQXFTIL-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(CCO)N

Origin of Product

United States

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